3,4-Diethoxyphenethylamine
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to 3,4-Diethoxyphenethylamine often involves condensation, reduction, and hydrochlorination processes. For instance, a study described the synthesis of 4-hydroxy-3-methoxyphenethylamine hydrochloride using vanillin and nitromethane through such steps, emphasizing the impact of reaction conditions on yields (Chen Wen-hua, 2006).
Scientific Research Applications
Analysis and Identification Techniques
Mass Spectrometry and Gas Chromatography
Research has focused on analyzing derivatives of phenethylamines, including 3,4-Diethoxyphenethylamine, using gas chromatography-mass spectrometry (GC-MS). This technique allows for the identification and differentiation of various phenethylamine derivatives, which is crucial for forensic analysis and substance identification (Awad et al., 2007); (Awad et al., 2008).
Infrared Detection
Studies have also utilized infrared spectrophotometric detection in conjunction with gas chromatography to differentiate isomeric phenethylamines, including 3,4-Diethoxyphenethylamine, based on their unique infrared absorption bands. This method enhances the ability to identify specific isomers without chemical derivatization (Belal et al., 2009).
Drug Design and Synthesis
- Peptidomimetics and Drug Design: Phenethylamine structures, including 3,4-Diethoxyphenethylamine, have been studied for their potential in drug design, particularly in creating novel reagents and peptidomimetic structures. This research aims to develop biologically active compounds with potential therapeutic applications, highlighting the significance of phenethylamine derivatives in medicinal chemistry (Goodman et al., 2002).
Metabolic Studies and Pharmacokinetics
- Metabolism Research: Research has been conducted on the metabolism of phenethylamine derivatives in various models, including human liver microsomes and animal studies. These studies aim to understand the metabolic pathways and transformations of compounds like 3,4-Diethoxyphenethylamine, which is crucial for understanding their pharmacokinetics and potential effects on the body (Kanamori et al., 2002).
Safety and Hazards
3,4-Diethoxyphenethylamine is considered hazardous . It is harmful if swallowed and causes skin irritation and serious eye damage . It may also cause respiratory irritation . When handling this compound, it is advised to wear protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
3,4-Diethoxyphenethylamine is a chemical compound of the phenethylamine class . It is an analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . Therefore, its primary targets are likely to be the same as those of dopamine, which plays a significant role in the brain’s reward-motivated behavior.
Biochemical Pathways
It is known that phenethylamines typically affect the monoaminergic system, which includes dopamine, norepinephrine, and serotonin pathways . These pathways play crucial roles in mood regulation, reward processing, and motor control.
Result of Action
It has been reported to have some activity as a monoamine oxidase inhibitor , which could potentially increase the levels of monoamine neurotransmitters in the brain.
properties
IUPAC Name |
2-(3,4-diethoxyphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-14-11-6-5-10(7-8-13)9-12(11)15-4-2/h5-6,9H,3-4,7-8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUNXJAJHCCMNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCN)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diethoxyphenethylamine | |
CAS RN |
61381-04-2 | |
Record name | 3,4-Diethoxybenzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61381-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Diethoxyphenethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061381042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-diethoxyphenethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.029 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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